molecular formula C17H22N2OS B2796667 N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 923234-03-1

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide

Cat. No.: B2796667
CAS No.: 923234-03-1
M. Wt: 302.44
InChI Key: KUWCOKQHAPZWFN-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide is a structurally complex acetamide derivative featuring a dimethylaminoethyl group, a thiophen-2-yl moiety, and an m-tolyl substituent. The dimethylamino group may enhance solubility and bioavailability, the thiophene ring contributes to electronic diversity, and the m-tolyl group introduces steric and hydrophobic effects.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-13-6-4-7-14(10-13)11-17(20)18-12-15(19(2)3)16-8-5-9-21-16/h4-10,15H,11-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWCOKQHAPZWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=CS2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-bromoacetophenone with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate to form an intermediate compound.

    Introduction of the Dimethylamino Group: The intermediate is then reacted with dimethylamine in the presence of a catalyst like palladium on carbon to introduce the dimethylamino group.

    Final Coupling: The final step involves coupling the intermediate with m-tolyl acetic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced products with fewer oxygen atoms.

    Substitution: Substituted compounds with different functional groups replacing the original ones.

Scientific Research Applications

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene-Containing Acetamides

Thiophene rings are prevalent in bioactive molecules due to their aromaticity and electronic properties. Key analogs include:

  • N-(3-Acetyl-2-thienyl)-2-bromoacetamide (): Synthesized via one-step reactions, this compound emphasizes the versatility of thiophene-amine intermediates. Its spectroscopic characterization (¹H/¹³C/¹⁵N NMR, MS, IR) provides a benchmark for electronic profiling .
  • N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): A two-step synthesis involving 2-(thiophen-2-yl)acetyl chloride and 2-aminothiophene-3-carbonitrile. This highlights the utility of thiophene-acetic acid derivatives in constructing bifunctional acetamides .
  • N-(Thiophen-2-ylmethyl)acetamide (): A simpler analog with a thiophen-2-ylmethyl group. Its CAS registry (21403-24-7) and synonyms (e.g., 2-Thenylacetamide) underscore its recognition in chemical databases .

m-Tolyl-Substituted Acetamides

The m-tolyl group (meta-methylphenyl) is a common hydrophobic substituent. Notable examples include:

  • N-(4-(Dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(m-tolyl)acetamide (3c) (): A triazinyl acetamide with an m-tolyl group. Its melting point (173–175°C) and spectral data (¹H NMR: δ 2.38 (s, 3H, CH₃)) provide a basis for comparing steric effects .

Key Differences : The target compound’s m-tolyl group is directly attached to the acetamide carbonyl, unlike triazinyl-linked analogs, which may affect conformational flexibility.

Dimethylaminoethyl-Functionalized Analogs

Dimethylamino groups are often incorporated to modulate basicity. Relevant examples include:

  • N-(tert-Butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide (5g) (): Features a dimethylamino-phenyl group, yielding a colorless solid (mp 174°C, 42% yield). The tert-butyl and naphthyl groups contrast with the target’s thiophene and m-tolyl motifs .
  • PI4KB Inhibitor 27 (): Contains a dimethylaminoethyl-sulfamoyl group. Though structurally distinct, its synthesis (chromatography, trituration) reflects common purification strategies for dimethylamino-containing acetamides .

Comparative Physicochemical Data

Compound Name Key Substituents Melting Point (°C) Yield (%) Spectral Data Highlights Reference
Compound 9 () 4-Chlorobenzylidene, 4-methoxyphenyl 186–187 90 ¹H NMR: δ 7.25–7.45 (m, Ar-H)
Compound 3c () m-Tolyl, triazinyl 173–175 N/A ¹³C NMR: δ 21.3 (CH₃)
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () Thiophene, cyano N/A N/A IR: 2210 cm⁻¹ (C≡N)
Compound 5g () Dimethylamino, naphthyl 174 42 Rf = 0.50 (n-hexane/EtOAc 1:1)

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